ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate
Description
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety at the 1-position, a hydroxyl group at the 5-position, and an ethyl ester at the 4-position. This structure combines the pharmacophoric features of benzimidazole (known for antimicrobial, antiviral, and anticancer properties) and pyrazole (a versatile scaffold in drug discovery).
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-2-20-12(19)8-7-14-17(11(8)18)13-15-9-5-3-4-6-10(9)16-13/h3-7,14H,2H2,1H3,(H,15,16) |
InChI Key |
CIUVTYSKCXHOIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with β-diketones.
Coupling of Benzimidazole and Pyrazole Rings: The final step involves coupling the benzimidazole and pyrazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Overview
The compound has shown promising results in inhibiting the growth of various cancer cell lines. Recent studies have highlighted its potential as an effective anticancer agent.
Case Studies
- Study on Cell Lines : A study evaluated the cytotoxic effects of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compound demonstrated an IC50 value of 3.79 µM against MCF7, indicating potent activity against this cell line .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, which was confirmed through flow cytometry and Western blot analysis .
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of growth |
Overview
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies
- Inhibition of Pro-inflammatory Cytokines : In vitro studies showed that the compound effectively suppressed the production of IL-1β and TNFα in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Data Table: Anti-inflammatory Activity
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| IL-1β | 75% | 10 |
| TNFα | 65% | 10 |
Overview
The antioxidant properties of this compound contribute to its therapeutic potential by protecting cells from oxidative stress.
Case Studies
- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to ascorbic acid, indicating its effectiveness in neutralizing free radicals .
Data Table: Antioxidant Activity
| Assay Type | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 45 | Ascorbic Acid (40) |
Mechanism of Action
The mechanism of action of ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets:
Comparison with Similar Compounds
To contextualize its properties and applications, this section compares the compound with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Aryl/Substituted Aryl Groups
Key analogues include ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates (e.g., 1a–d from ), where the 1-position is substituted with aryl groups (e.g., 4-chlorophenyl, naphthyl). The benzimidazole substituent in the target compound introduces a fused bicyclic system, enhancing π-π stacking and hydrogen-bonding capabilities compared to simpler aryl groups.
*Calculated molecular weight based on formula C₁₃H₁₂N₄O₃.
Key Findings :
- The fused benzimidazole system provides additional sites for hydrogen bonding (N–H and hydroxyl groups), which may improve target binding compared to monocyclic aryl substituents .
Analogues with Heterocyclic Substituents
Compounds like ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate () replace benzimidazole with benzothiazole.
Key Findings :
- The benzothiazole analogue’s sulfur atom increases lipophilicity (ClogP ~2.1 vs.
- The target compound’s hydroxyl group and benzimidazole N–H groups improve aqueous solubility, critical for oral bioavailability .
Biological Activity
Ethyl 1-(1H-benzimidazol-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapeutics. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
- Molecular Formula : C₁₃H₁₂N₄O₃
- Molecular Weight : 272.26 g/mol
- CAS Number : 1006582-96-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammation. The compound has been shown to inhibit various kinases and enzymes that play critical roles in these processes.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant cytotoxic effects against multiple cancer cell lines.
Efficacy Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Growth inhibition through apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest and apoptosis |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These values indicate that the compound is particularly potent against breast cancer cell lines (MCF7), suggesting a promising avenue for further research in breast cancer therapeutics .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound demonstrates the ability to modulate inflammatory pathways, which can be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
One notable study highlighted the synthesis of pyrazole derivatives and their evaluation for anti-inflammatory activity. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, indicating a potential for therapeutic applications in inflammatory diseases .
Research Findings
A variety of studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Antitumor Activity : Research indicates that compounds with similar structures have shown promising results against various cancer types, with some derivatives achieving IC₅₀ values as low as 0.01 µM against MCF7 cells .
- Kinase Inhibition : The compound has been linked to the inhibition of specific kinases involved in tumor growth and metastasis, making it a candidate for targeted cancer therapies .
- Cytotoxicity Studies : Detailed cytotoxicity assays have confirmed that this compound induces apoptosis in a dose-dependent manner across several cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
